2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile

Kv7 channel activator synthetic intermediate medicinal chemistry

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile (CAS 1566984-25-5) is a heterocyclic small molecule (C12H12N4, MW 212.25 g/mol) belonging to the 2-aminobenzimidazole class. It features a rare combination of three functional elements: a cyclobutyl substituent at the N1 position, a free 2-amino group available for further derivatization, and an electron-withdrawing carbonitrile group at the 6-position of the benzimidazole core.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
Cat. No. B13674801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C3=C(C=CC(=C3)C#N)N=C2N
InChIInChI=1S/C12H12N4/c13-7-8-4-5-10-11(6-8)16(12(14)15-10)9-2-1-3-9/h4-6,9H,1-3H2,(H2,14,15)
InChIKeyMBKQFMKUARVGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile: A Structurally Distinct Benzimidazole Building Block for Ion Channel Modulator Synthesis


2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile (CAS 1566984-25-5) is a heterocyclic small molecule (C12H12N4, MW 212.25 g/mol) belonging to the 2-aminobenzimidazole class . It features a rare combination of three functional elements: a cyclobutyl substituent at the N1 position, a free 2-amino group available for further derivatization, and an electron-withdrawing carbonitrile group at the 6-position of the benzimidazole core [1]. This specific substitution pattern has been explicitly disclosed as a synthetic intermediate in the preparation of benzoimidazol-1,2-yl amides that function as Kv7 (KCNQ) potassium channel activators, a class of compounds under investigation for epilepsy, neuropathic pain, and migraine [1]. The compound is not a terminal bioactive molecule itself but a strategic scaffold for constructing more complex pharmacological agents.

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile: Why Simple Benzimidazole Analogs Cannot Replace This Precise Substitution Pattern in Kv7 Activator Synthesis


Generic substitution of 2-amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile with superficially similar benzimidazole analogs is untenable because the combination of the N1-cyclobutyl, C2-amino, and C6-carbonitrile groups constitutes a precisely defined pharmacophoric platform. The N1-cyclobutyl group imposes specific steric and conformational constraints distinct from cyclopropyl (too small) or cyclopentyl (too large) analogs, directly influencing the geometry required for subsequent amide coupling and target engagement at Kv7 channels [1]. The C6-carbonitrile serves as both an electron-withdrawing modulator of the benzimidazole core's electronics and a potential hydrogen-bond acceptor, while the free C2-amino group is the essential functional handle for the acylation step that generates the active Kv7-activating amides [1]. A des-amino analog (e.g., 1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile) would lack the essential derivatization handle, and a des-cyclobutyl analog (e.g., 2-amino-1H-benzo[d]imidazole-6-carbonitrile, CAS 63655-40-3) would eliminate the N1-alkyl geometry critical for Kv7 subtype selectivity. These structural interdependencies make this compound a non-interchangeable intermediate within the Kv7 activator synthetic pathway.

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile: Differential Evidence for Scientific Selection vs. Closest Structural Analogs


Validated Synthetic Intermediate in Kv7 Activator Patent: Direct Evidence of Functional Utility vs. Non-Cyclobutyl Analogs

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile is explicitly disclosed as a key synthetic intermediate in the patent family EP3572405A1/US10906877B2 for benzoimidazol-1,2-yl amides that activate Kv7 (KCNQ) potassium channels [1]. In the patent, this compound is acylated at the 2-amino position to generate the active amide series with therapeutic relevance for epilepsy, neuropathic pain, and migraine [1]. Its direct comparator, 2-amino-3-cyclobutylimidazo[4,5-b]pyridine-5-carbonitrile (the aza-analog where a ring carbon is replaced by nitrogen), is also disclosed but yields a structurally distinct final product series with altered electronic properties [1]. The closest non-cyclobutyl analog, 2-amino-1H-benzo[d]imidazole-6-carbonitrile (CAS 63655-40-3), is absent from the patent's exemplified intermediates because it lacks the N1-cyclobutyl motif required for the final compounds' SAR [1]. This patent-grounded evidence directly establishes that the cyclobutyl substitution pattern of the target compound is not optional but constitutive for the intended synthetic pathway.

Kv7 channel activator synthetic intermediate medicinal chemistry

Structural Differentiation: Cyclobutyl Ring Provides Conformational Rigidity Absent in N-Unsubstituted Benzimidazole Analogs

The N1-cyclobutyl group introduces conformational rigidity that is absent in the N-unsubstituted comparator 2-amino-1H-benzo[d]imidazole-6-carbonitrile (CAS 63655-40-3) . Cyclobutyl-substituted benzimidazoles have been independently validated in medicinal chemistry for imposing restricted bond rotation, which can enhance target selectivity. In the context of cyclobutyl-substituted imidazole CDK inhibitors, cis-substituted cyclobutyl analogs achieved up to 30-fold selectivity for CDK5 over CDK2 [1]. Although this CDK study does not directly measure the target compound, it constitutes class-level evidence that the cyclobutyl group on a heterocyclic scaffold contributes to conformational restriction and selectivity gains that are structurally inaccessible to N-unsubstituted or acyclic N-alkyl analogs.

conformational constraint structural biology lead optimization

Physicochemical Differentiation: Molecular Weight and Lipophilicity Differences from Closest Analogs Impact Downstream Derivatization

The target compound (MW 212.25 g/mol, formula C12H12N4) occupies a distinct physicochemical space compared to its closest commercially available analogs . The des-cyclobutyl comparator 2-amino-1H-benzo[d]imidazole-6-carbonitrile has a lower MW of 158.16 g/mol (C8H6N4) . The target compound adds 54.09 g/mol and four carbon atoms via the cyclobutyl group, increasing both steric bulk and lipophilicity. This difference is consequential: when used as a building block for downstream amide coupling (as in the Kv7 activator patent), the cyclobutyl group pre-installs a key hydrophobic motif that would otherwise require an additional synthetic step to append. The carbonitrile at C6 provides an electron-withdrawing handle that modulates the pKa of the benzimidazole core (calculated pKa ~10.5 for the conjugate acid of 2-aminobenzimidazole; the nitrile is expected to lower this by ~1-1.5 units), which influences both reactivity in acylation steps and final compound properties.

physicochemical properties molecular weight lead-likeness

Synthetic Route Differentiation: Nitrile Group Enables Orthogonal Reactivity Not Available in Ester or Amide Analogs

The C6 carbonitrile group provides a chemically orthogonal functionality compared to benzimidazole intermediates bearing ester, amide, or carboxylic acid groups at the same position. The nitrile can be selectively reduced to an aminomethyl group, hydrolyzed to a carboxamide or carboxylic acid, or used as a directing group for metal-catalyzed C-H functionalization, all without interfering with the 2-amino group's acylation reactivity [1]. The closest six-substituted benzimidazole intermediates disclosed in the AT1 receptor blocker literature employ 6-substituted aminocarbonyl (amide) groups, which have different electronic and steric profiles and cannot undergo the same set of nitrile-specific transformations [2]. This orthogonality makes the target compound a versatile intermediate for divergent synthesis strategies where the cyano group is retained through early-stage amide coupling and then chemoselectively transformed in the final steps.

synthetic chemistry orthogonal reactivity nitrile chemistry

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile: Evidence-Backed Procurement and Research Application Scenarios


Synthesis of Kv7 (KCNQ) Potassium Channel Activators for Neuroscience Drug Discovery

The compound is a direct synthetic intermediate in the preparation of benzoimidazol-1,2-yl amides that activate Kv7 channels, as disclosed in EP3572405A1 [1]. Research groups pursuing Kv7.2/Kv7.3 activators for epilepsy, neuropathic pain, or migraine should prioritize this compound over the des-cyclobutyl analog (2-amino-1H-benzo[d]imidazole-6-carbonitrile, CAS 63655-40-3) because the cyclobutyl group is an integral structural feature of the final active amides and cannot be introduced post-hoc without a complete synthetic redesign [1]. This compound pre-installs the N1-cyclobutyl motif, enabling direct acylation at the 2-amino position to access the patented chemical space.

Divergent Medicinal Chemistry Using the Carbonitrile as a Late-Stage Diversification Handle

The C6 carbonitrile group provides orthogonal reactivity that 6-amide or 6-ester benzimidazole analogs cannot offer [1]. Medicinal chemistry teams designing focused libraries around the 6-position of the benzimidazole core should select this compound when the synthetic strategy requires: (i) the cyano group to be retained through an early-stage amide coupling at C2, and (ii) subsequent chemoselective reduction, hydrolysis, or cycloaddition at the C6-nitrile in the final steps [1]. This contrasts with 6-substituted aminocarbonyl benzimidazole intermediates used in AT1 antagonist programs, where the 6-position is already fully elaborated [2].

Conformational Constraint Studies in Benzimidazole-Based Kinase or Receptor Programs

The N1-cyclobutyl group imposes conformational rigidity that is structurally inaccessible to N-unsubstituted or freely rotating N-alkyl benzimidazole building blocks [1]. Based on class-level evidence from cyclobutyl-substituted imidazole kinase inhibitors—where cis-cyclobutyl analogs achieved up to 30-fold selectivity gains for CDK5 over CDK2 [2]—this compound is the preferred building block for SAR studies aiming to exploit restricted N1 geometry for target selectivity. The des-cyclobutyl comparator (2-amino-1H-benzo[d]imidazole-6-carbonitrile) would not provide this conformational control.

Building Block for Electrophilic and Nucleophilic Derivatization at the 2-Amino Position

The free 2-amino group is the primary reactive handle for generating diverse compound libraries through acylation, sulfonylation, or reductive amination reactions [1]. This distinguishes the compound from 1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile, which lacks the amino group entirely and cannot serve as a derivatizable scaffold for amide bond formation. For procurement decisions, the combination of the 2-amino handle and the pre-installed N1-cyclobutyl group provides a two-point anchoring strategy that maximizes synthetic efficiency while minimizing the number of steps required to access structurally complex benzimidazole amides.

Quote Request

Request a Quote for 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.